molecular formula C25H28O3 B2962870 ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate CAS No. 851716-37-5

ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B2962870
CAS No.: 851716-37-5
M. Wt: 376.496
InChI Key: LNMJNVLTQYLSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via the Michael addition of ethyl acetoacetate to a chalcone precursor. This compound belongs to a class of 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates, which are pivotal intermediates in organic synthesis and medicinal chemistry due to their structural versatility . The presence of a 4-methylphenyl group at position 4 and a 4-isopropylphenyl group at position 6 distinguishes it from analogs with halogenated or methoxy-substituted aryl rings. These substituents influence its electronic, steric, and crystallographic properties, making it a subject of comparative studies with similar derivatives.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-oxo-6-(4-propan-2-ylphenyl)cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-5-28-25(27)24-22(20-12-10-18(11-13-20)16(2)3)14-21(15-23(24)26)19-8-6-17(4)7-9-19/h6-13,15-16,22,24H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMJNVLTQYLSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-methylbenzaldehyde with 4-(propan-2-yl)benzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.

    Michael Addition: The α,β-unsaturated ketone undergoes a Michael addition with ethyl acetoacetate in the presence of a base such as potassium carbonate to form the cyclohexene ring.

    Esterification: The final step involves the esterification of the resulting carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Conformation

The compound’s cyclohexene ring conformation is governed by the steric and electronic nature of its aryl substituents. Key analogs and their ring puckering parameters (Cremer-Pople coordinates) include:

Compound (Substituents) Puckering Parameters (Q, θ, φ) Conformation Reference
Target Compound (4-Me, 4-<sup>i</sup>Pr) Data not reported Predicted envelope/half-chair
Ethyl 4-(4-ClPh)-6-(4-FPh)-2-oxo Q = 0.477 Å, θ = 50.6°, φ = 356.2° Half-chair
Ethyl 4,6-bis(4-FPh)-2-oxo Q = 0.434 Å, θ = 64.7°, φ = 271.3° Screw-boat
Ethyl 4-(2,4-diClPh)-6-(6-MeONp)-2-oxo Q = 0.579 Å, θ = 112°, φ = 154° Screw-boat (disordered)
  • Key Observations :
    • Bulky substituents (e.g., 4-isopropylphenyl) may stabilize envelope or half-chair conformations due to steric hindrance, whereas halogenated analogs (e.g., 4-Cl, 4-F) favor screw-boat or half-chair forms .
    • Dihedral angles between aryl rings (e.g., 76–90° in halogenated derivatives) suggest orthogonality, reducing π-π interactions. The target compound’s 4-Me and 4-<sup>i</sup>Ph groups likely yield similar angles, enhancing crystallographic packing stability .

Crystallographic and Packing Features

Crystallographic data for analogs reveal triclinic or monoclinic systems with varied unit cell parameters. For example:

Compound (Substituents) Crystal System Space Group Volume (ų) Reference
Ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxo Triclinic P1 1828.15
Ethyl 4-(2,4-diClPh)-6-(6-MeONp)-2-oxo Monoclinic C2/c 4802.5
  • Key Observations :
    • The target compound’s 4-<sup>i</sup>Pr group may increase unit cell volume compared to halogenated analogs due to steric bulk.
    • Weak intermolecular interactions (C–H···O, N–H···O) stabilize crystal packing in analogs , a feature likely conserved in the target compound.

Biological Activity

Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate, a compound of significant interest in medicinal chemistry, exhibits various biological activities that have been explored in recent studies. This article provides a comprehensive overview of its biological effects, focusing on anti-inflammatory, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H26O3
  • Molecular Weight : 350.45 g/mol
  • CAS Number : [insert CAS number if available]

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Ethyl 4-(4-methylphenyl)-2-oxo...19.45 ± 0.0731.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01
Diclofenac6.741.10

The IC50 values indicate that the compound shows promising inhibition of COX enzymes, suggesting its potential as an anti-inflammatory agent comparable to established drugs like celecoxib and diclofenac .

2. Anticancer Properties

The compound has also been investigated for its anticancer activity against various cancer cell lines. In vitro studies revealed that it induces cytotoxic effects in cancer cells while exhibiting lower toxicity in non-cancerous cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineEC50 (μM)Selectivity Index
A549 (Lung Cancer)12.5 ± 1.5>5
MCF7 (Breast Cancer)15.0 ± 0.5>4
HeLa (Cervical Cancer)10.0 ± 1.0>6

The selectivity index indicates a favorable therapeutic window, with the compound showing higher potency against cancer cells compared to normal cells .

Case Study 1: In Vivo Anti-inflammatory Effects

A study using a carrageenan-induced paw edema model demonstrated that administration of the compound significantly reduced inflammation compared to control groups receiving no treatment or standard anti-inflammatory drugs . The reduction in paw volume was measured at various time intervals post-administration, confirming the compound's efficacy.

Case Study 2: Anticancer Efficacy in Animal Models

In another investigation, the anticancer potential of this compound was assessed using xenograft models of human tumors in mice. The results indicated a significant reduction in tumor size after treatment with the compound over a period of four weeks, highlighting its potential for further development as an anticancer therapeutic .

Q & A

Q. What are the established synthetic routes for preparing ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via a Michael addition of ethyl acetoacetate to a chalcone precursor under basic conditions. For example, refluxing (2E)-3-(4-methylphenyl)-1-[4-(propan-2-yl)phenyl]prop-2-en-1-one with ethyl acetoacetate in ethanol using 10% NaOH for 8 hours yields the cyclohexenone derivative . Key optimization parameters include:

  • Catalyst concentration : Higher NaOH concentrations (10–15%) improve cyclization efficiency.
  • Reaction time : Prolonged reflux (>8 hours) ensures complete ring closure.
  • Purification : Recrystallization from ethanol or column chromatography removes unreacted chalcones.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substituent environments (e.g., aromatic protons at δ 6.8–7.4 ppm, cyclohexenone carbonyl at δ 170–175 ppm) .
  • X-ray crystallography : Resolves conformational details (e.g., envelope, screw-boat, or half-chair cyclohexene ring puckering) and dihedral angles between aryl groups (e.g., 76–90°) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z ~385–400) .

Q. How can researchers ensure purity and reproducibility in synthesis?

  • Chromatographic monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress.
  • Recrystallization solvents : Ethanol or methanol yields high-purity crystals (>95%) .
  • Elemental analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical values) .

Q. What are the common intermediates in the synthesis of this compound?

Key intermediates include:

  • Chalcone precursors : Synthesized via Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes .
  • Ethyl acetoacetate : Acts as the nucleophile in the Michael addition step .

Q. How does substituent variation on the aryl groups affect solubility and crystallinity?

  • Electron-withdrawing groups (e.g., Cl, F) reduce solubility in polar solvents but enhance crystal packing via halogen bonding .
  • Bulky substituents (e.g., isopropyl) introduce steric hindrance, favoring disordered crystal structures requiring multi-site occupancy refinement (e.g., 68:32 occupancy ratios) .

Advanced Research Questions

Q. How can structural disorder in the cyclohexene ring, observed in X-ray studies, be resolved methodologically?

Disorder is modeled using occupancy refinement (e.g., SHELXL software) and validated via residual electron density maps. For example, in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, two conformers (envelope and screw-boat) were refined with 68.4:31.6 occupancy . Researchers should:

  • Apply ISOR restraints to anisotropic displacement parameters.
  • Use TWIN/BASF commands for twinned crystals .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4–5 eV) and electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular docking : Models interactions with biological targets (e.g., cyclooxygenase enzymes) by optimizing hydrogen-bonding and π-π stacking .
  • Conformational analysis : Software like Gaussian or ORCA predicts stable ring puckering modes .

Q. How can reaction mechanisms (e.g., Michael addition) be validated experimentally?

  • Kinetic isotope effects : Deuterated ethyl acetoacetate slows C–C bond formation, confirming rate-determining steps .
  • In situ IR spectroscopy : Monitors carbonyl stretching (1720–1750 cm1^{-1}) to track intermediate enolate formation .

Q. What strategies address contradictions in bioactivity data across structurally similar analogs?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl → methoxy) to correlate electronic effects with activity .
  • Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (e.g., cyclohexenone carbonyl) for target binding .

Q. How do intermolecular interactions influence crystal packing and material properties?

Weak C–H···O and C–H···π interactions stabilize crystal lattices. For example, chains along the [100] axis in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate arise from C7–H7···O1 contacts (2.30–2.44 Å) . Advanced refinement in Mercury (CCDC) visualizes these networks and predicts mechanical properties (e.g., thermal expansion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.